Thiobencarb-d10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1219804-12-2 |

|---|---|

Molecular Formula |

C12H16ClNOS |

Molecular Weight |

267.84 g/mol |

IUPAC Name |

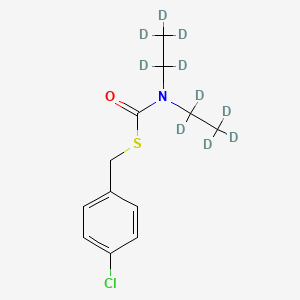

S-[(4-chlorophenyl)methyl] N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamothioate |

InChI |

InChI=1S/C12H16ClNOS/c1-3-14(4-2)12(15)16-9-10-5-7-11(13)8-6-10/h5-8H,3-4,9H2,1-2H3/i1D3,2D3,3D2,4D2 |

InChI Key |

QHTQREMOGMZHJV-MWUKXHIBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)SCC1=CC=C(C=C1)Cl)C([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCN(CC)C(=O)SCC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Thiobencarb-d10: A Technical Guide for Researchers

An In-depth Overview of Thiobencarb-d10 and its Application as an Internal Standard in Analytical Chemistry

This compound is the deuterated analog of Thiobencarb, a selective thiocarbamate herbicide. In the scientific community, particularly in analytical and environmental chemistry, this compound serves a critical role not as a herbicide, but as a highly effective internal standard for the quantitative analysis of its non-deuterated counterpart, Thiobencarb. Its primary application is in isotope dilution mass spectrometry techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise measurement of Thiobencarb residues in various environmental and biological matrices.

The parent compound, Thiobencarb, is a pre-emergent and early post-emergent herbicide used predominantly in rice cultivation to control annual grasses and some broadleaf weeds.[1] Its mode of action involves the inhibition of lipid synthesis in emerging seedlings.[1] Given its widespread use, monitoring its presence in soil, water, and agricultural products is essential for environmental and food safety assessments. The use of a stable isotope-labeled internal standard like this compound is the gold standard for such analyses, as it closely mimics the chemical behavior of the target analyte throughout sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.

Core Properties and Data

Quantitative data for this compound is not as extensively documented as for its parent compound. However, the physical and chemical properties are expected to be very similar to Thiobencarb, with a key difference in molecular weight due to the presence of ten deuterium (B1214612) atoms. The following table summarizes the available data for both compounds for comparative purposes.

| Property | This compound | Thiobencarb |

| Chemical Formula | C₁₂H₆D₁₀ClNOS | C₁₂H₁₆ClNOS |

| Molecular Weight | 267.84 g/mol [2][3] | 257.78 g/mol [4][5] |

| CAS Number | 1219804-12-2[2][3] | 28249-77-6[4][5] |

| Appearance | Colorless Oil[6] | Pale yellow to brownish-yellow liquid[4] |

| Melting Point | Not available | 3.3 °C[1][4] |

| Boiling Point | ~350.5 °C at 760 mmHg (Predicted) | 126-129 °C at 0.008 mmHg[1][4] |

| Solubility | Soluble in Acetone[], DMSO (Slightly), Methanol (Slightly)[6] | Readily soluble in acetone (B3395972), alcohols, and xylene; Water solubility: 30 mg/L at 20°C[1][8] |

| XLogP3 | 3.4[2] | 3.4[4] |

Analytical Workflow and Methodologies

The primary use of this compound is as an internal standard in analytical methods designed to quantify Thiobencarb. A common workflow involves sample extraction and cleanup, followed by instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil and agricultural products.

Logical Workflow for Thiobencarb Analysis using this compound

Experimental Protocols

The following is a representative experimental protocol for the determination of Thiobencarb in soil using this compound as an internal standard, based on the QuEChERS method followed by GC-MS analysis.

Sample Preparation (QuEChERS Method for Soil)

-

Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.[9] For dry soil, use 3 g and add 7 mL of water, then allow to hydrate (B1144303) for 30 minutes.[9]

-

Internal Standard Spiking: Add a known amount of this compound solution (in a solvent like acetone or acetonitrile) to the sample to achieve a desired concentration.

-

Extraction: Add 10 mL of acetonitrile (B52724) to the centrifuge tube.[9]

-

Shaking: Cap the tube and shake vigorously for 5 minutes to extract the pesticides.[9]

-

Salting Out: Add the contents of a citrate-buffered QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) to the tube.[9]

-

Second Shaking: Immediately shake for at least 2 minutes to induce phase separation.[9]

-

Centrifugation: Centrifuge the sample for 5 minutes at ≥3000 rcf.[9]

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and magnesium sulfate).[10]

-

Vortex and Centrifuge: Vortex the dSPE tube for 30 seconds and then centrifuge for 2 minutes at ≥5000 rcf.[9]

-

Final Extract: The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.

Instrumental Analysis (GC-MS)

The following GC-MS parameters are suggested for the analysis of Thiobencarb and this compound:

-

Gas Chromatograph: Equipped with a mass selective detector.

-

Column: DB-5ms (or equivalent), 20 m length, 0.18 mm inner diameter, 0.18 µm film thickness.[11]

-

Carrier Gas: Helium or Nitrogen.[11]

-

Injection Mode: Pulsed Splitless, 2 µL injection volume.[11]

-

Injector Temperature: 250 °C.[11]

-

Oven Temperature Program: Start at 70°C (hold for 2 min), ramp to 150°C at 20°C/min, then ramp to 300°C at 10°C/min (hold for 5 min).[11]

-

Mass Spectrometer:

Signaling Pathways and Mode of Action

As this compound's primary role is in an analytical context, it does not have a "signaling pathway" in a biological sense. However, its parent compound, Thiobencarb, acts by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. This disruption of lipid synthesis is crucial for the formation of cell membranes and cuticular waxes, and its inhibition leads to the failure of shoot emergence in germinating seedlings.

The logical relationship in its use as an internal standard is based on the principle of isotope dilution, where the ratio of the analyte to its isotopically labeled counterpart is measured.

Logical Relationship in Isotope Dilution Analysis

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. This compound (diethyl-d10) | C12H16ClNOS | CID 131709109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (diethyl-d10) | LGC Standards [lgcstandards.com]

- 4. Thiobencarb | C12H16ClNOS | CID 34192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound (DIETHYL-D10) | 1219804-12-2 [chemicalbook.com]

- 8. Thiobencarb in freshwater and marine water [waterquality.gov.au]

- 9. weber.hu [weber.hu]

- 10. iris.unito.it [iris.unito.it]

- 11. jeol.com [jeol.com]

An In-depth Technical Guide to Thiobencarb-d10: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiobencarb-d10, a deuterated isotopologue of the herbicide Thiobencarb. This document details its chemical structure, physicochemical properties, and relevant experimental methodologies. It is intended to serve as a valuable resource for researchers and professionals engaged in analytical chemistry, environmental science, and drug development.

Chemical Structure and Identification

This compound is a synthetic compound where ten hydrogen atoms in the diethylamino group of Thiobencarb have been replaced with deuterium (B1214612). This isotopic labeling is crucial for its use as an internal standard in quantitative analytical studies.

The chemical structure of this compound is as follows:

-

IUPAC Name: S-[(4-chlorophenyl)methyl] N,N-bis(pentadeuterioethyl)carbamothioate[1]

-

Chemical Formula: C₁₂H₆D₁₀ClNOS[2]

Physicochemical Properties

Quantitative data for this compound and its non-deuterated analogue, Thiobencarb, are summarized in the tables below for easy comparison. The properties of Thiobencarb serve as a close approximation for this compound, as deuterium substitution has a minimal effect on most bulk physical properties.

Table 1: General and Physicochemical Properties

| Property | This compound | Thiobencarb |

| Molecular Weight | 267.84 g/mol [1][2] | 257.78 g/mol [3] |

| Monoisotopic Mass | 267.1268805 Da[1] | 257.0641130 Da[3] |

| Physical Description | - | Pale yellow to brownish-yellow liquid[3] |

| Melting Point | - | 3.3 °C[3] |

| Boiling Point | - | - |

| Solubility in Water | - | 30 mg/L at 20°C |

| Solubility in Organic Solvents | - | Readily soluble |

| log Kow | - | 3.4 |

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available in the searched literature. However, a plausible synthetic route can be inferred from the general synthesis of Thiobencarb and established methods for deuterium labeling. The synthesis would likely involve the following conceptual steps:

-

Preparation of Deuterated Diethylamine (B46881): The synthesis would commence with commercially available diethylamine-d10 or its synthesis via deuteration of ethylamine (B1201723) followed by N-alkylation.

-

Formation of the Carbamoyl Chloride: The deuterated diethylamine would then be reacted with phosgene (B1210022) or a phosgene equivalent to form N,N-diethyl-d10-carbamoyl chloride.

-

Thioesterification: Finally, the N,N-diethyl-d10-carbamoyl chloride is reacted with 4-chlorobenzyl mercaptan in the presence of a base to yield this compound.

General methods for deuteration of organic compounds often involve exchange reactions using a deuterium source like heavy water (D₂O) under specific catalytic conditions.

Analytical Methods for Thiobencarb

Thiobencarb and its metabolites are typically analyzed using chromatographic techniques coupled with mass spectrometry. These methods offer high sensitivity and selectivity, which are essential for environmental and biological monitoring.

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.

-

Detection: UV detection or, more commonly, tandem mass spectrometry (LC-MS/MS) is used for quantification. LC-MS/MS provides high selectivity and sensitivity, allowing for the detection of trace levels of Thiobencarb.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase in a capillary column.

-

Detection: The separated compounds are then ionized and fragmented in a mass spectrometer. The resulting mass spectrum provides a "fingerprint" for identification and quantification. GC-MS is a robust method for the analysis of Thiobencarb in various matrices.

Signaling and Metabolic Pathways

Mechanism of Action: Cholinesterase Inhibition

Thiobencarb, like other carbamate (B1207046) pesticides, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve signals.

Microbial Degradation Pathway

In the environment, Thiobencarb is subject to microbial degradation. Studies have elucidated a pathway in certain bacteria that involves the initial oxidation and cleavage of the carbon-sulfur bond.

This degradation pathway is significant for understanding the environmental fate and persistence of Thiobencarb.

Spectroscopic Data

Table 2: Spectroscopic Data for Thiobencarb

| Technique | Parameters | Key Observations |

| ¹H NMR | 400 MHz, CDCl₃ | Signals corresponding to the aromatic protons of the chlorophenyl group, the methylene (B1212753) protons of the benzyl (B1604629) group, and the ethyl protons of the diethylamino group are observed.[3] |

| ¹³C NMR | 100.40 MHz, CDCl₃ | Resonances for the carbonyl carbon, aromatic carbons, benzyl methylene carbon, and the ethyl carbons are present.[3] |

| LC-MS | Q Exactive Orbitrap, Positive ESI | Precursor m/z of 258.0714 [M+H]⁺ is observed. Fragmentation data is available for structural elucidation.[3] |

For this compound, the ¹H NMR spectrum would be significantly different due to the absence of protons on the diethylamino group. The mass spectrum would show a molecular ion peak corresponding to its higher mass.

Conclusion

This compound is an essential analytical tool for the accurate quantification of Thiobencarb in various matrices. This guide has provided a detailed summary of its chemical structure, properties, and analytical considerations. The provided diagrams of its mechanism of action and metabolic pathway offer a visual understanding of its biological and environmental interactions. While a specific synthesis protocol remains proprietary, the conceptual workflow provides a basis for its laboratory preparation. This compilation of technical information aims to support the research and development efforts of scientists in relevant fields.

References

Technical Guide: Physical and Chemical Properties of Deuterated Thiobencarb

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiobencarb (B1683131) is a selective thiocarbamate herbicide widely used in agriculture to control grasses and broadleaf weeds, particularly in rice paddies.[1] Deuterium-labeled compounds, such as deuterated thiobencarb, are valuable tools in metabolism, pharmacokinetic, and environmental fate studies. The substitution of hydrogen with deuterium (B1214612) atoms can alter the metabolic rate of a compound, often leading to a longer half-life due to the kinetic isotope effect. This guide provides an in-depth overview of the predicted physical and chemical properties of deuterated thiobencarb, along with relevant experimental protocols and pathway visualizations.

Physical and Chemical Properties

The physical and chemical properties of deuterated thiobencarb are expected to be very similar to those of its non-deuterated counterpart, with the primary difference being a slight increase in molecular weight and density.

Table 1: Predicted Physical and Chemical Properties of Deuterated Thiobencarb

| Property | Value (Thiobencarb) | Predicted Value (Deuterated Thiobencarb) | Reference |

| Chemical Structure | C₁₂H₁₆ClNOS | C₁₂H(₁₆-n)D(n)ClNOS | [2] |

| Molecular Weight | 257.78 g/mol | > 257.78 g/mol (dependent on 'n') | [2] |

| Physical State | Pale yellow to brownish-yellow liquid | Pale yellow to brownish-yellow liquid | [2] |

| Melting Point | 3.3 °C | Expected to be similar to thiobencarb | [2] |

| Boiling Point | 126-129 °C (at 0.007 mmHg) | Expected to be similar to thiobencarb | |

| Water Solubility | 28.0 mg/L at 25 °C | Expected to be similar to thiobencarb | [2] |

| Solubility in Organic Solvents | Readily soluble in acetone, methanol, n-hexane, toluene, dichloromethane, and ethyl acetate (B1210297) (>500 g/L) | Expected to be similar to thiobencarb | [2] |

| Log P (Octanol-Water Partition Coefficient) | 3.4 | Expected to be similar to thiobencarb | [2] |

Note: 'n' represents the number of deuterium atoms incorporated into the molecule.

Experimental Protocols

The following are detailed methodologies for key experiments, adapted for the analysis of deuterated thiobencarb.

Synthesis of Deuterated Thiobencarb (Conceptual)

A general synthesis for thiobencarb involves the reaction of 4-chlorobenzyl chloride with diethylthiocarbamate.[3] For the synthesis of deuterated thiobencarb, deuterated starting materials would be required. For example, deuterated diethylamine (B46881) could be used to introduce deuterium into the ethyl groups.

Conceptual Workflow for Synthesis:

References

Physicochemical and Computed Properties

An In-depth Technical Guide to Thiobencarb-d10 (CAS No. 1219804-12-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of the herbicide Thiobencarb. Primarily utilized as an internal standard, this compound is indispensable for the accurate quantification of Thiobencarb in complex matrices. This document details its physicochemical properties, a representative analytical workflow, and the metabolic pathway of its non-deuterated parent compound.

This compound is structurally identical to Thiobencarb, with the exception of ten deuterium (B1214612) atoms on the two ethyl groups. This isotopic substitution results in a higher molecular weight, allowing it to be distinguished by mass spectrometry while maintaining nearly identical chemical and physical behavior during sample preparation and chromatographic separation.

| Property | Value | Source |

| CAS Number | 1219804-12-2 | [1][2] |

| Molecular Formula | C₁₂D₁₀H₆ClNOS | [1] |

| Molecular Weight | 267.84 g/mol | [1][3] |

| Monoisotopic Mass | 267.1268805 Da | [3] |

| IUPAC Name | S-[(4-chlorophenyl)methyl] N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamothioate | [3] |

| Synonyms | Thiobencarb (diethyl-d10), Benthiocarb-d10 | [1][4] |

| Physical Description | Pale yellow to brownish-yellow liquid (for non-deuterated form) | |

| Topological Polar Surface Area | 45.6 Ų | [3] |

| Complexity | 213 | [3] |

| XLogP3 | 3.4 | [3] |

| Primary Use | Internal standard for analytical quantification | [] |

Metabolic Pathway: Microbial Degradation of Thiobencarb

While this compound is used as a stable analytical tool, its parent compound, Thiobencarb, is subject to environmental and biological degradation. Microbial metabolism is a primary factor in its dissipation in soil and aquatic environments.[6] A key pathway, identified in Acidovorax sp., involves an initial cleavage of the carbon-sulfur bond, followed by a cascade of oxidation and dechlorination reactions.

Experimental Protocols: Quantification using this compound

The following protocol details a representative method for the analysis of Thiobencarb in a fruit or vegetable matrix using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]

1. Reagents and Materials

-

Acetonitrile (B52724) (LC-MS Grade)

-

Water (LC-MS Grade)

-

Formic Acid (ACS Grade)

-

Thiobencarb Analytical Standard

-

This compound Internal Standard Stock Solution (e.g., 100 µg/mL in acetonitrile)

-

QuEChERS Extraction Salts (e.g., Magnesium Sulfate, Sodium Acetate)[9]

-

Dispersive SPE (dSPE) Cleanup Tubes (e.g., containing PSA and MgSO₄)

-

50 mL and 15 mL Polypropylene Centrifuge Tubes

2. Sample Preparation (QuEChERS)

-

Homogenization : Weigh 10 g (± 0.1 g) of a homogenized sample (e.g., strawberry) into a 50 mL centrifuge tube.[10]

-

Internal Standard Spiking : Add a known volume of the this compound internal standard working solution to the sample to achieve a final concentration relevant to the expected analyte levels (e.g., 50 ng/g).

-

Extraction :

-

Cleanup (Dispersive SPE) :

3. LC-MS/MS Analysis

-

Dilution : Transfer the cleaned supernatant to an autosampler vial, potentially diluting with the initial mobile phase solvent to match chromatographic conditions.

-

Instrumentation : Utilize a UHPLC system coupled to a triple quadrupole mass spectrometer.[11]

-

Chromatographic Conditions (Typical) :

-

Mass Spectrometry Conditions :

-

Ionization : Electrospray Ionization, Positive Mode (ESI+).

-

Monitoring : Multiple Reaction Monitoring (MRM).

-

MRM Transitions : Specific precursor ion > product ion transitions must be optimized for both Thiobencarb and this compound on the specific instrument used. The transition for this compound will have a higher m/z for the precursor ion due to the deuterium labeling.

-

4. Quantification

-

The concentration of Thiobencarb in the sample is calculated by comparing the peak area ratio of the analyte to its deuterated internal standard (Thiobencarb/Thiobencarb-d10) against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Analytical Workflow Visualization

The use of a deuterated internal standard like this compound is a critical step in the analytical workflow to ensure data accuracy by correcting for variations in sample preparation and potential matrix effects during analysis.

References

- 1. Thiobencarb D10 (diethyl D10) | LGC Standards [lgcstandards.com]

- 2. This compound (diethyl-d10) | LGC Standards [lgcstandards.com]

- 3. This compound (diethyl-d10) | C12H16ClNOS | CID 131709109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (DIETHYL-D10) | 1219804-12-2 [chemicalbook.com]

- 6. Thiobencarb | C12H16ClNOS | CID 34192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Rapid Analysis of Residues of 186 Pesticides in Hawk Tea Using Modified QuEChERS Coupled with Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acoreconsumiveis.com.br [acoreconsumiveis.com.br]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. lcms.cz [lcms.cz]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. agilent.com [agilent.com]

Molecular formula and weight of Thiobencarb-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiobencarb-d10 is the deuterated analog of Thiobencarb, a thiocarbamate herbicide widely used in agriculture, primarily in rice cultivation, to control grasses and broadleaf weeds.[1] As an isotopically labeled compound, this compound serves as an invaluable internal standard for quantitative analysis in various matrices, including environmental and biological samples. Its use in mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for accurate and precise quantification of Thiobencarb by correcting for matrix effects and variations in sample preparation and instrument response. This technical guide provides a comprehensive overview of the molecular properties, proposed synthesis, mechanism of action, metabolic pathways, and analytical methodologies related to this compound.

Data Presentation

Physicochemical Properties of Thiobencarb and this compound

| Property | Thiobencarb | This compound |

| Molecular Formula | C₁₂H₁₆ClNOS | C₁₂H₆D₁₀ClNOS |

| Molecular Weight | 257.78 g/mol | 267.84 g/mol |

| CAS Number | 28249-77-6 | 1219804-12-2 |

| Appearance | Pale yellow to brownish-yellow liquid | Not specified, likely similar to Thiobencarb |

| Water Solubility | Slightly soluble | Not specified, likely similar to Thiobencarb |

| Solubility in Organic Solvents | Readily soluble in most organic solvents[1] | Not specified, likely similar to Thiobencarb |

Proposed Synthetic Protocol for this compound

Proposed Reaction Scheme:

-

Synthesis of Di(ethyl-d5)amine: This would be the key starting material. It can be synthesized through various deuteration methods, such as the reduction of N-acetyl-N-ethylamine with a deuterium (B1214612) source like lithium aluminum deuteride (B1239839) (LiAlD₄), followed by deacetylation.

-

Formation of the Thiocarbamate: Di(ethyl-d5)amine would then be reacted with a thiocarbonyl transfer reagent, such as thiophosgene, to form the corresponding deuterated diethylthiocarbamoyl chloride.

-

Coupling with 4-chlorobenzyl mercaptan: The final step would involve the coupling of the deuterated diethylthiocarbamoyl chloride with 4-chlorobenzyl mercaptan in the presence of a base to yield this compound.

Experimental Protocols

In Vivo Metabolism Study in a Rodent Model

This protocol is a representative methodology based on descriptions of Thiobencarb metabolism studies.[1]

Objective: To investigate the absorption, distribution, metabolism, and excretion of this compound in a rat model.

Materials:

-

This compound

-

Sprague-Dawley rats (male and female)

-

Metabolic cages

-

Scintillation vials and cocktail

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer (MS)

Procedure:

-

Dosing: A cohort of rats is administered a single oral dose of this compound (e.g., 30 mg/kg body weight) dissolved in a suitable vehicle like corn oil.

-

Sample Collection: The rats are housed individually in metabolic cages that allow for the separate collection of urine and feces over a 72-hour period. Blood samples are collected at predetermined time points via tail vein or cardiac puncture. At the end of the study, tissues (liver, kidney, fat, etc.) are harvested.

-

Sample Processing: Urine samples are analyzed directly or after enzymatic hydrolysis to deconjugate metabolites. Feces and tissue samples are homogenized and extracted with an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Analysis: The radioactivity in the samples is quantified using liquid scintillation counting to determine the extent of absorption and excretion. The parent compound and its metabolites in the extracts are identified and quantified by LC-MS/MS.

In Vitro Very-Long-Chain Fatty Acid (VLCFA) Elongase Inhibition Assay

This protocol is a representative methodology for assessing the inhibitory effect of Thiobencarb on VLCFA elongation.

Objective: To determine the inhibitory potential of Thiobencarb and its metabolites on VLCFA elongase activity in a plant microsomal fraction.

Materials:

-

Thiobencarb, Thiobencarb sulfoxide (B87167), Thiobencarb sulfone

-

Etiolated seedlings of a susceptible plant (e.g., barnyard millet)

-

Microsome isolation buffer

-

[¹⁴C]-Malonyl-CoA

-

Acyl-CoA substrates (e.g., C18:0-CoA)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or scintillation counter

Procedure:

-

Microsome Isolation: Microsomal fractions are isolated from the etiolated seedlings by differential centrifugation.

-

Inhibition Assay: The microsomal fraction is incubated with the acyl-CoA substrate, [¹⁴C]-malonyl-CoA, and varying concentrations of Thiobencarb or its metabolites (sulfoxide and sulfone).

-

Lipid Extraction: After the incubation period, the reaction is stopped, and the fatty acids are extracted and saponified.

-

Analysis: The radiolabeled fatty acids are separated by TLC, and the radioactivity of the elongated products (VLCFAs) is quantified using a phosphorimager or by scraping the corresponding bands and performing liquid scintillation counting. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is then calculated.

Analytical Method for this compound in Biological Samples by LC-MS/MS

This protocol outlines a general procedure for the quantification of this compound in biological matrices, often used as an internal standard for the analysis of non-labeled Thiobencarb.

Objective: To develop and validate a sensitive and selective method for the quantification of Thiobencarb in biological samples using this compound as an internal standard.

Materials:

-

Biological matrix (e.g., plasma, urine, tissue homogenate)

-

Thiobencarb and this compound analytical standards

-

Acetonitrile

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) salts

-

LC-MS/MS system

Procedure:

-

Sample Preparation (QuEChERS method):

-

A known amount of the biological sample is placed in a centrifuge tube.

-

A known concentration of this compound internal standard is added.

-

Acetonitrile is added, and the sample is vigorously shaken.

-

QuEChERS salts are added to induce phase separation.

-

The mixture is centrifuged, and the upper acetonitrile layer is collected.

-

The extract may be further cleaned up using dispersive solid-phase extraction (d-SPE).

-

-

LC-MS/MS Analysis:

-

An aliquot of the final extract is injected into the LC-MS/MS system.

-

Chromatographic separation is achieved on a suitable C18 column.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Thiobencarb and this compound.

-

-

Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of Thiobencarb in the unknown samples is then determined from this curve.

Signaling and Metabolic Pathways

Mechanism of Action and Metabolic Activation

Thiobencarb itself exhibits slight inhibitory activity on very-long-chain fatty acid elongase (VLCFAE). However, its primary herbicidal activity is attributed to its oxidized metabolites, Thiobencarb sulfoxide and Thiobencarb sulfone, which are potent inhibitors of VLCFAE. This inhibition disrupts the biosynthesis of VLCFAs, which are essential components of plant cuticular waxes and membranes, leading to the inhibition of shoot elongation in emerging seedlings.

Caption: Metabolic activation of Thiobencarb to its active sulfoxide and sulfone forms.

Microbial Degradation Pathway of Thiobencarb

In the environment, microbial degradation plays a crucial role in the dissipation of Thiobencarb. One novel aerobic degradation pathway identified in Acidovorax sp. strain T1 involves the initial cleavage of the C-S bond.

Caption: Aerobic degradation pathway of Thiobencarb in Acidovorax sp. strain T1.

References

In-Depth Technical Guide to the Synthesis of Thiobencarb-d10

This technical guide provides a detailed overview of a feasible synthetic pathway for Thiobencarb-d10, an isotopically labeled version of the herbicide Thiobencarb. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering comprehensive experimental protocols and data presentation.

This compound, with the chemical formula C₁₂D₁₀H₆ClNOS and CAS number 1219804-12-2, is a valuable internal standard for analytical and metabolic studies of Thiobencarb.[1][2] The deuterium (B1214612) labeling is specifically on the two ethyl groups attached to the nitrogen atom.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a multi-step process. The core of this strategy involves the preparation of a deuterated key intermediate, N,N-diethyl-d10-amine, which is then used to construct the final this compound molecule. The proposed pathway is as follows:

-

Synthesis of N,N-diethyl-d10-amine hydrochloride: This crucial step involves the creation of the deuterated diethylamine (B46881).

-

Synthesis of N,N-diethyl-d10-carbamoyl chloride: The deuterated diethylamine is converted into a reactive carbamoyl (B1232498) chloride.

-

Synthesis of this compound: The final step is the reaction of the deuterated carbamoyl chloride with 4-chlorobenzyl mercaptan.

The following diagram illustrates the logical flow of the synthesis.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed, plausible experimental protocols for each step of the synthesis. These protocols are based on established chemical transformations and may be adapted from procedures for analogous non-deuterated compounds.

Synthesis of N,N-diethyl-d10-amine

The synthesis of deuterated diethylamine is a critical first step. Several methods exist for the synthesis of deuterated amines.[3] A common approach is the reductive amination of a deuterated carbonyl compound or the alkylation of an amine with a deuterated alkyl halide. For this guide, we will consider a method starting from a deuterated precursor.

Protocol:

A practical approach involves the use of a deuterated starting material such as deuterated ethyl bromide (bromoethane-d5).

-

Reaction Setup: In a sealed reaction vessel suitable for pressure reactions, place a solution of ammonia in a suitable solvent (e.g., ethanol or water).

-

Addition of Deuterated Precursor: Cool the solution and add bromoethane-d5 (B31941) dropwise while maintaining a low temperature.

-

Reaction: Seal the vessel and heat the reaction mixture. The reaction progress can be monitored by techniques such as GC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture and carefully vent any excess pressure. The product, N,N-diethyl-d10-amine, can be isolated by distillation. Further purification may be achieved by conversion to its hydrochloride salt, recrystallization, and then liberation of the free amine.

Synthesis of N,N-diethyl-d10-carbamoyl chloride

This step involves the conversion of the synthesized deuterated diethylamine into the corresponding carbamoyl chloride, a key reactant for the final step.

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve N,N-diethyl-d10-amine in an inert solvent such as toluene (B28343) or dichloromethane (B109758) in a reaction vessel equipped with a stirrer and a gas inlet.

-

Addition of Phosgene: Cool the solution in an ice bath. Slowly bubble phosgene gas through the solution or add a solution of a phosgene equivalent (e.g., triphosgene) dropwise. This reaction is highly exothermic and requires careful temperature control.

-

Reaction Monitoring: The reaction can be monitored by TLC or GC to ensure the complete consumption of the starting amine.

-

Work-up and Purification: Upon completion, any excess phosgene is removed by purging the solution with an inert gas (e.g., nitrogen). The solvent is then removed under reduced pressure to yield the crude N,N-diethyl-d10-carbamoyl chloride, which can be used in the next step, in some cases without further purification, or can be purified by vacuum distillation.

Synthesis of this compound

The final step is the coupling of the deuterated carbamoyl chloride with 4-chlorobenzyl mercaptan to form this compound.

Protocol:

-

Reaction Setup: In a reaction vessel, dissolve 4-chlorobenzyl mercaptan in an inert solvent like toluene or benzene.[4]

-

Base Addition: Add a suitable base, such as sodium hydroxide (B78521) or triethylamine, to the solution to form the corresponding thiolate.

-

Addition of Carbamoyl Chloride: To this solution, add the previously prepared N,N-diethyl-d10-carbamoyl chloride dropwise at room temperature or with cooling.

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as indicated by TLC or LC-MS analysis.

-

Work-up and Purification: Wash the reaction mixture with water to remove any inorganic salts.[4] The organic layer is then dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography to obtain the final product of high purity.

Data Presentation

| Parameter | Step 1: Diethyl-d10-amine | Step 2: Carbamoyl Chloride-d10 | Step 3: this compound |

| Molecular Formula | C₄H₁D₁₀N | C₅D₁₀ClNO | C₁₂D₁₀H₆ClNOS |

| Molecular Weight | 84.23 g/mol | 146.66 g/mol | 267.84 g/mol [1] |

| Expected Yield | 60-80% | 70-90% | 70-85% |

| Purity (Expected) | >98% (GC) | >95% (GC) | >98% (HPLC, LC-MS) |

| Appearance | Colorless liquid | Colorless to pale yellow liquid | Pale yellow to brownish-yellow liquid |

| Key Analytical Data | ¹H NMR, ¹³C NMR, MS | ¹H NMR, ¹³C NMR, MS | ¹H NMR, ¹³C NMR, MS, HRMS |

Visualization of Experimental Workflow

The following diagram provides a visual representation of the general experimental workflow for a single synthesis step.

Caption: General experimental workflow for a synthesis step.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should always perform their own risk assessments and adhere to all laboratory safety protocols when handling the chemicals and performing the reactions described. The provided protocols may require optimization to achieve the desired yields and purity.

References

- 1. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN112079728B - Deuterated N, N, N' -trimethylethylenediamine compound and preparation method thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. DE1817662C3 - N, N-Diethyl S- (4-chlorobenzyl) thiocarbamate and its uses - Google Patents [patents.google.com]

An In-depth Technical Guide to the Isotopic Labeling and Stability of Thiobencarb-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiobencarb-d10, a deuterium-labeled internal standard essential for the accurate quantification of the herbicide Thiobencarb in various matrices. This document details a proposed method for its isotopic labeling, outlines its known and potential degradation pathways, and presents a rigorous protocol for assessing its stability.

Introduction to Thiobencarb and its Labeled Analog

Thiobencarb, chemically known as S-(4-chlorobenzyl) diethylthiocarbamate, is a selective thiocarbamate herbicide widely used in rice cultivation. Accurate monitoring of its residues in environmental and biological samples is crucial for assessing environmental fate and human exposure. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative analysis using mass spectrometry. By mimicking the chemical and physical properties of the analyte, they correct for variations in sample preparation and instrument response, leading to highly accurate and precise data.

This compound is labeled with ten deuterium (B1214612) atoms on the two ethyl groups of the diethylamine (B46881) moiety. This labeling provides a sufficient mass shift for clear distinction from the unlabeled analyte in mass spectrometric analyses.

Isotopic Labeling of this compound

The synthesis of this compound involves the preparation of a deuterated precursor, diethylamine-d10, followed by its reaction with a suitable electrophile to form the final product. While a specific, publicly available protocol for this compound is not available, a plausible synthetic route can be constructed based on established organic chemistry principles for thiocarbamate synthesis and the preparation of deuterated amines.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from commercially available deuterated starting materials.

Distinguishing Thiobencarb from its Deuterated Form, Thiobencarb-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between the herbicide Thiobencarb and its deuterated analogue, Thiobencarb-d10. Primarily utilized as an internal standard in analytical chemistry, this compound plays a crucial role in the accurate quantification of Thiobencarb in various matrices. This document provides a comprehensive comparison of their physicochemical properties, detailed experimental protocols for their use in quantitative analysis, and a logical workflow for the application of internal standards.

Core Differences and Physicochemical Properties

Thiobencarb is a selective thiocarbamate herbicide used to control grasses and broadleaf weeds in rice and other crops.[1][2] this compound is a stable, isotopically labeled version of Thiobencarb where ten hydrogen atoms on the two ethyl groups have been replaced with deuterium (B1214612) atoms.[][4] This seemingly minor structural modification results in a significant difference in molecular weight, which is the cornerstone of its use in mass spectrometry-based analytical methods. While their chemical structures and reactivity are nearly identical, the mass difference allows for their distinct detection and quantification.

The key physicochemical properties of Thiobencarb and this compound are summarized in the table below for easy comparison.

| Property | Thiobencarb | This compound |

| Chemical Name | S-[(4-chlorophenyl)methyl] N,N-diethylcarbamothioate | S-[(4-chlorophenyl)methyl] N,N-bis(pentadeuterioethyl)carbamothioate |

| Molecular Formula | C₁₂H₁₆ClNOS | C₁₂H₆D₁₀ClNOS |

| Molecular Weight | 257.78 g/mol | 267.84 g/mol |

| Monoisotopic Mass | 257.0641 Da | 267.1269 Da |

| Primary Use | Herbicide | Internal Standard for Analytical Quantification |

Experimental Protocols for Quantitative Analysis

The accurate quantification of Thiobencarb in environmental and biological samples is critical for monitoring its environmental fate and potential exposure. The use of a deuterated internal standard like this compound is the gold standard for such analyses, as it compensates for variations in sample preparation and instrument response. A typical experimental workflow involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation: QuEChERS Method

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.

-

Extraction: A homogenized sample (e.g., 10-15 g of soil or plant material) is weighed into a 50 mL centrifuge tube. Acetonitrile (B52724) (10-15 mL) is added, and the sample is shaken vigorously. A salt mixture (commonly magnesium sulfate (B86663) and sodium acetate) is then added to induce liquid-liquid partitioning and the tube is shaken again.

-

Internal Standard Spiking: A known concentration of this compound solution is added to the sample extract at the beginning of the extraction process. This ensures that the internal standard undergoes the same extraction and cleanup procedures as the analyte, Thiobencarb.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant from the extraction step is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) and C18) to remove interfering matrix components. The tube is vortexed and then centrifuged.

-

Final Extract Preparation: The supernatant is filtered and is then ready for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: The sample extract is injected into a liquid chromatograph. A C18 reverse-phase column is typically used to separate Thiobencarb from other components in the sample. A gradient elution with mobile phases such as water with formic acid and acetonitrile is employed.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both Thiobencarb and this compound.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Thiobencarb | 258.1 | 125.0 | 89.0 |

| This compound | 268.1 | 125.0 | 98.0 |

Note: The precursor ion for this compound is 10 atomic mass units higher than that of Thiobencarb due to the ten deuterium atoms. The fragmentation pattern may also be slightly altered, as seen in the second product ion.

Logical Workflow for Internal Standard-Based Quantification

The use of an internal standard provides a robust method for quantification by correcting for potential analyte loss during sample processing and fluctuations in instrument performance. The ratio of the analyte signal to the internal standard signal is used for calibration and quantification.

Caption: Workflow for the quantitative analysis of Thiobencarb using this compound as an internal standard.

Signaling Pathway and Mode of Action

Thiobencarb acts as an herbicide by inhibiting the synthesis of very-long-chain fatty acids in susceptible plants. This disruption of lipid synthesis is crucial for plant growth and development. The specific molecular target is believed to be an elongase enzyme involved in the fatty acid synthesis pathway.

Caption: Simplified mode of action of Thiobencarb in inhibiting very-long-chain fatty acid synthesis.

References

Environmental Fate and Degradation of Thiobencarb: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiobencarb (B1683131), a selective thiocarbamate herbicide, is widely used in agriculture, primarily in rice cultivation, to control grassy weeds. Its extensive use necessitates a thorough understanding of its environmental fate and degradation to assess its potential impact on ecosystems and human health. This technical guide provides an in-depth overview of the environmental behavior of Thiobencarb, including its degradation pathways in various environmental compartments, its bioaccumulation potential, and detailed experimental protocols for its study.

Physicochemical Properties

The environmental transport and fate of a pesticide are largely governed by its physicochemical properties. Thiobencarb is a pale yellow to brownish-yellow liquid with low water solubility and moderate to high lipophilicity, as indicated by its log Kow. These properties suggest a tendency to partition from water into organic matrices such as soil organic matter and biological tissues.

| Property | Value | Reference |

| IUPAC Name | S-4-chlorobenzyl diethylthiocarbamate | [1] |

| CAS Number | 28249-77-6 | [1] |

| Molecular Formula | C12H16ClNOS | [1] |

| Molecular Weight | 257.8 g/mol | [1] |

| Water Solubility | 30 mg/L (at 20°C) | [1] |

| Log Kow | 3.4 | [1] |

| Vapor Pressure | 2.2 x 10⁻⁵ torr (at 23°C) | [2] |

| Henry's Law Constant | 2.7 x 10⁻⁷ atm m³/mol (at 23°C) | [2] |

Environmental Fate and Degradation

The dissipation of Thiobencarb from the environment occurs through a combination of biotic and abiotic processes, including microbial degradation, photodegradation, and volatilization. Its persistence varies significantly depending on the environmental compartment and prevailing conditions.

Degradation in Soil

Biodegradation is the primary mechanism of Thiobencarb degradation in soil.[3] The process is more rapid in non-sterile soils compared to sterile ones, highlighting the crucial role of microorganisms.[3] The rate of degradation is influenced by soil type, organic matter content, moisture, temperature, and whether conditions are aerobic or anaerobic.

Aerobic Degradation: Under aerobic conditions, the half-life of Thiobencarb in soil is reported to be between two to three weeks.[3][4] Studies in Florida soils showed half-lives ranging from 12 to 33 days.[3] The degradation proceeds through oxidation and cleavage of the C-S bond, leading to the formation of several metabolites.[5]

Anaerobic Degradation: In anaerobic environments, such as flooded rice paddies, the degradation of Thiobencarb is significantly slower, with a reported half-life of six to eight months.[3][4] Under these conditions, reductive dechlorination can be a key transformation process.[6]

Key Soil Metabolites:

-

Desethyl thiobencarb[3]

-

Thiobencarb sulfoxide[3]

-

4-chlorobenzaldehyde[5]

-

4-chlorobenzyl alcohol[3]

-

2-hydroxythiobencarb[3]

-

Diethylcarbamothioic S-acid[5]

-

4-hydroxybenzoic acid[5]

-

Protocatechuic acid[5]

Soil Sorption: Thiobencarb exhibits moderate to strong adsorption to soil particles, which is positively correlated with the soil's organic carbon content.[7][8] This sorption reduces its mobility and leaching potential but can also decrease its bioavailability for microbial degradation. The organic carbon partition coefficient (Koc) for Thiobencarb ranges from 384 to 1435 ml/g.[8]

Degradation in the Aquatic Environment

In aquatic systems, Thiobencarb degradation is influenced by biodegradation, photodegradation, and hydrolysis.

Biodegradation: Similar to soil, microbial degradation is a major dissipation pathway in water and sediment.[3] The process is faster in non-sterile water/sediment systems.[3]

Photodegradation: Thiobencarb is susceptible to photodegradation in water, particularly through indirect photolysis mediated by hydroxyl radicals.[9] In a sterile aqueous buffer solution at pH 7, the photodegradation half-life was calculated to be 190 days.[9] However, in the presence of a photosensitizer like acetone, the half-life was significantly reduced to 12 days.[9] Under UV-C light (254 nm), the degradation is much faster, with a half-life of 4.95 hours.[10]

Key Aquatic Photodegradation Products:

-

Thiobencarb sulfoxide[10]

-

4-chlorobenzoic acid[9]

-

4-chlorobenzaldehyde[9]

-

4-chlorobenzyl alcohol[9]

-

S-4-chlorobenzyl acetyl(ethyl)thiocarbamate[10]

-

S-benzyl diethylthiocarbamate[10]

Hydrolysis: Thiobencarb is resistant to hydrolysis at environmentally relevant pH values (pH 5-9).[1][4]

Degradation in Air

The atmospheric fate of Thiobencarb is primarily determined by its reaction with photochemically produced hydroxyl radicals. The estimated atmospheric half-life is about 15 hours, suggesting that it is not expected to undergo long-range transport.[11]

Bioaccumulation

Thiobencarb has a moderate potential for bioaccumulation in aquatic organisms. The bioconcentration factor (BCF) in whole fish has been reported to be 411.[12] However, depuration is relatively rapid, with 93-95% of residues eliminated within three days of transfer to clean water.[12]

Summary of Quantitative Data

| Parameter | Environmental Compartment | Value | Conditions | Reference |

| Half-life (t½) | Soil | 2 - 3 weeks | Aerobic | [3][4] |

| Soil | 6 - 8 months | Anaerobic | [3][4] | |

| Soil | 12 - 33 days | Aerobic, Florida soils | [3] | |

| Water | 190 days | Photodegradation, pH 7, sterile, non-sensitized | [9] | |

| Water | 12 days | Photodegradation, acetone-sensitized | [9] | |

| Water | 4.95 hours | Photodegradation, UV-C (254 nm) | [10] | |

| Air | ~15 hours | Reaction with hydroxyl radicals (estimated) | [11] | |

| Sorption Coefficient (Koc) | Soil | 384 - 1435 ml/g | [8] | |

| Bioconcentration Factor (BCF) | Fish (whole) | 411 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Thiobencarb's environmental fate. The following sections outline key experimental protocols.

Soil Degradation Study

Objective: To determine the rate of Thiobencarb degradation in soil under controlled laboratory conditions.

Methodology (based on OECD Guideline 307): [6]

-

Soil Selection and Preparation:

-

Select representative soil types based on the intended use areas of Thiobencarb.

-

Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Sieve the soil (e.g., 2 mm mesh) to remove large particles and homogenize.

-

Adjust the moisture content to a specific level (e.g., 40-60% of maximum water holding capacity).

-

-

Test Substance Application:

-

Prepare a stock solution of radiolabeled (e.g., ¹⁴C) Thiobencarb in a suitable solvent.

-

Apply the solution to the soil samples to achieve the desired concentration.

-

Thoroughly mix to ensure uniform distribution.

-

-

Incubation:

-

Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C).

-

For aerobic studies, ensure adequate aeration.

-

For anaerobic studies, flood the soil with water and purge the headspace with an inert gas (e.g., nitrogen).

-

-

Sampling and Analysis:

-

Collect soil samples at predetermined time intervals.

-

Extract Thiobencarb and its metabolites from the soil using an appropriate solvent and technique (e.g., QuEChERS).

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and its degradation products.

-

Determine the amount of non-extractable (bound) residues and mineralized ¹⁴CO₂ (if using radiolabeled compound).

-

-

Data Analysis:

-

Calculate the dissipation half-life (DT50) of Thiobencarb using appropriate kinetic models (e.g., first-order kinetics).

-

QuEChERS Method for Thiobencarb Extraction from Soil

Objective: To efficiently extract Thiobencarb and its metabolites from soil samples for subsequent analysis.[13][14]

Protocol:

-

Sample Preparation:

-

Weigh a representative sample of soil (e.g., 10-15 g) into a centrifuge tube.

-

For dry soils, add a specific volume of water to hydrate (B1144303) the sample.

-

-

Extraction:

-

Add an appropriate volume of acetonitrile (B52724) (e.g., 15 mL).

-

Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

-

Shake vigorously for a specified time (e.g., 1 minute).

-

-

Centrifugation:

-

Centrifuge the sample at a specified speed and duration (e.g., 4000 rpm for 5 minutes) to separate the acetonitrile layer.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a clean centrifuge tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences).

-

Vortex for a short period (e.g., 30 seconds).

-

Centrifuge again to pellet the sorbent.

-

-

Analysis:

-

The cleaned extract is then ready for analysis by HPLC or GC-MS.

-

Aquatic Degradation Study (Photodegradation)

Objective: To determine the rate and pathway of Thiobencarb photodegradation in water.

Methodology (based on OECD Guideline 316): [6]

-

Solution Preparation:

-

Prepare a sterile, buffered aqueous solution (e.g., pH 7) containing a known concentration of Thiobencarb.

-

Use purified water to minimize the presence of interfering substances.

-

-

Irradiation:

-

Expose the test solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

-

Maintain a constant temperature during the experiment.

-

Include dark controls (wrapped in aluminum foil) to assess abiotic degradation in the absence of light.

-

-

Sampling and Analysis:

-

Collect samples from both irradiated and dark control solutions at various time points.

-

Analyze the samples directly or after extraction (e.g., using solid-phase extraction - SPE) by HPLC or GC-MS to determine the concentration of Thiobencarb and its photoproducts.

-

-

Data Analysis:

-

Calculate the photodegradation half-life of Thiobencarb.

-

Identify the major photoproducts to elucidate the degradation pathway.

-

Bioaccumulation Study in Fish

Objective: To determine the bioconcentration factor (BCF) of Thiobencarb in fish.

Methodology (based on OECD Guideline 305): [15]

-

Test Organism:

-

Select a suitable fish species (e.g., rainbow trout, bluegill sunfish).

-

Acclimate the fish to the test conditions.

-

-

Exposure (Uptake Phase):

-

Expose the fish to a constant, sublethal concentration of Thiobencarb in a flow-through system for a specified period (e.g., 28 days).

-

Maintain constant water quality parameters (temperature, pH, dissolved oxygen).

-

Regularly sample both the water and the fish tissue.

-

-

Depuration (Depuration Phase):

-

After the uptake phase, transfer the fish to a clean, Thiobencarb-free water system.

-

Continue to sample the fish tissue at regular intervals to determine the rate of elimination.

-

-

Analysis:

-

Analyze the water and fish tissue samples for Thiobencarb concentration using appropriate analytical methods (e.g., HPLC or GC-MS after extraction).

-

-

Data Analysis:

-

Calculate the bioconcentration factor (BCF) as the ratio of the Thiobencarb concentration in the fish tissue to the concentration in the water at steady-state.

-

Determine the depuration rate constant.

-

Visualizations

Thiobencarb Aerobic Degradation Pathway in Soil

Caption: Proposed aerobic degradation pathway of Thiobencarb in soil.

Thiobencarb Photodegradation Pathway in Water

Caption: Proposed photodegradation pathway of Thiobencarb in water.

Experimental Workflow for Soil Degradation Study

Caption: General workflow for a Thiobencarb soil degradation study.

References

- 1. Thiobencarb in freshwater and marine water [waterquality.gov.au]

- 2. OECD Guidelines for the Testing of Chemicals [chemycal.com]

- 3. academic.oup.com [academic.oup.com]

- 4. oecd.org [oecd.org]

- 5. academic.oup.com [academic.oup.com]

- 6. oecd.org [oecd.org]

- 7. Sorption and Degradation of Thiobencarb in Three Florida Soils | Weed Science | Cambridge Core [cambridge.org]

- 8. Frontiers | Efficacy of novel bacterial consortia in degrading fipronil and thiobencarb in paddy soil: a survey for community structure and metabolic pathways [frontiersin.org]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. Separation of Thiobencarb on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. Efficacy of novel bacterial consortia in degrading fipronil and thiobencarb in paddy soil: a survey for community structure and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. unitedchem.com [unitedchem.com]

- 14. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

Thiobencarb-d10: A Technical Guide to Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Thiobencarb-d10, a deuterated isotopologue of the herbicide Thiobencarb. Given its primary application as an internal standard in analytical testing, understanding its solubility in common laboratory solvents is crucial for accurate sample preparation and analysis. This document outlines available solubility data, presents detailed experimental protocols for solubility determination, and illustrates a general workflow for such procedures.

Core Principles of Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound, as a derivative of Thiobencarb, is a relatively non-polar molecule. It is important to note that while specific quantitative solubility data for this compound is not extensively published, the solubility is expected to be very similar to its non-deuterated counterpart, Thiobencarb. The small difference in mass and bond energies between protium (B1232500) and deuterium (B1214612) typically has a negligible effect on solubility. Therefore, the data for Thiobencarb is presented here as a reliable proxy.

Quantitative Solubility Data

The following tables summarize the known solubility of Thiobencarb in water and various organic solvents. This data is critical for preparing stock solutions and experimental samples.

Table 1: Solubility of Thiobencarb in Aqueous and Organic Solvents

| Solvent | Solvent Type | Temperature | Solubility |

| Water | Polar Protic | 20 °C | 30 mg/L |

| Water | Polar Protic | 22 °C | 30.0 mg/L |

| Water | Polar Protic | 25 °C | 28.0 mg/L |

| Acetone | Polar Aprotic | Not Specified | >500 g/L |

| Methanol | Polar Protic | Not Specified | >500 g/L |

| n-Hexane | Non-polar | Not Specified | >500 g/L |

| Toluene | Non-polar | Not Specified | >500 g/L |

| Dichloromethane | Polar Aprotic | Not Specified | >500 g/L |

| Ethyl Acetate | Polar Aprotic | Not Specified | >500 g/L |

| Xylene | Non-polar | 20 °C | Readily Soluble |

| Alcohols | Polar Protic | 20 °C | Readily Soluble |

Note: The high solubility in various organic solvents indicates that for most laboratory applications requiring organic media, this compound can be easily dissolved to create concentrated stock solutions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the saturation concentration of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, acetonitrile, methanol)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or other quantitative analytical instrument.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant using a syringe filter.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/L or µg/mL.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the shake-flask method for determining solubility.

An In-Depth Technical Guide to the Mechanism of Action of Thiobencarb Herbicide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiobencarb (B1683131) is a selective, pre-emergence thiocarbamate herbicide primarily utilized for the control of annual grasses and some broadleaf weeds in rice and other crops.[1] Its herbicidal activity is not a result of the parent compound itself, but rather its bioactivated metabolites.[2][3] Thiobencarb is a pro-herbicide that undergoes metabolic activation within the target plant to form thiobencarb sulfoxide (B87167) and thiobencarb sulfone.[2] These active compounds potently inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential components of cell membranes and cuticular waxes.[2][4] The primary molecular target is the very-long-chain fatty acid elongase (VLCFAE) enzyme complex.[2] Inhibition of this enzyme leads to a depletion of VLCFAs and a corresponding accumulation of their long-chain fatty acid precursors, ultimately causing a cessation of shoot elongation in emerging seedlings and leading to plant death.[2][5]

Core Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The central mechanism of thiobencarb's herbicidal action is the disruption of VLCFA biosynthesis. This process can be broken down into two key stages: bioactivation of the parent compound and subsequent inhibition of the target enzyme.

Bioactivation of Thiobencarb

Thiobencarb in its applied form has minimal inhibitory activity.[2] Upon absorption by the roots and shoots of emerging seedlings, it is metabolized by endogenous sulfoxidase enzymes into its more potent oxidized forms: thiobencarb sulfoxide and, to a lesser extent, thiobencarb sulfone.[2][3] This metabolic conversion is a critical step for its herbicidal efficacy.

Inhibition of VLCFA Elongase (VLCFAE)

The active metabolites, thiobencarb sulfoxide and sulfone, directly target and inhibit the activity of the VLCFA elongase (VLCFAE) enzyme complex located in the endoplasmic reticulum.[2] This enzyme complex is responsible for the sequential addition of two-carbon units to long-chain fatty acids (typically C16 and C18) to produce VLCFAs (C20 and longer).[2]

The inhibition of VLCFAE by thiobencarb sulfoxide has been shown to be time-independent, suggesting a reversible binding mechanism to the enzyme.[2] This disruption of the VLCFA biosynthetic pathway leads to two significant downstream effects:

-

A marked decrease in the cellular levels of VLCFAs, such as arachidic acid (C20:0), behenic acid (C22:0), and lignoceric acid (C24:0).[2]

-

An accumulation of the long-chain fatty acid precursors, including palmitic acid (C16:0) and stearic acid (C18:0), which cannot be further elongated.[2]

Data Presentation: Quantitative Effects on Fatty Acid Composition and Enzyme Inhibition

Experimental data clearly demonstrates the impact of thiobencarb on fatty acid profiles and the potent inhibitory action of its metabolites on VLCFAE.

Table 1: Effect of Thiobencarb on Fatty Acid Composition in Barnyard Millet Cultured Cells

| Fatty Acid | Carbon Chain | Control (Relative Amount %) | Thiobencarb (1.0 µM) (Relative Amount %) | Change |

| Myristic Acid | C14:0 | 1.1 ± 0.1 | 1.5 ± 0.1 | Increase |

| Pentadecanoic Acid | C15:0 | 0.3 ± 0.0 | 0.5 ± 0.1 | Increase |

| Palmitic Acid | C16:0 | 25.1 ± 0.3 | 29.8 ± 0.4 | Increase |

| Stearic Acid | C18:0 | 2.5 ± 0.1 | 3.5 ± 0.1 | Increase |

| Oleic Acid | C18:1 | 7.9 ± 0.2 | 9.4 ± 0.2 | Increase |

| Arachidic Acid | C20:0 | 11.2 ± 0.2 | 8.9 ± 0.2 | Decrease |

| Gondoic Acid | C20:1 | 1.9 ± 0.1 | 1.5 ± 0.1 | Decrease |

| Behenic Acid | C22:0 | 23.5 ± 0.4 | 19.8 ± 0.4 | Decrease |

| Lignoceric Acid | C24:0 | 19.7 ± 0.3 | 18.1 ± 0.3 | Decrease |

| Nervonic Acid | C24:1 | 1.2 ± 0.1 | 1.0 ± 0.1 | Decrease |

| Cerotic Acid | C26:0 | 5.6 ± 0.1 | 5.5 ± 0.1 | Decrease |

Data adapted from Tanetani et al., Journal of Pesticide Science, 2013.[2]

Table 2: In Vitro Inhibition of VLCFA Elongase from Etiolated Barnyard Millet Seedlings

| Compound | I₅₀ Value (M) for C22:0 to C24:0 Elongation | I₅₀ Value (M) for C24:0 to C26:0 Elongation |

| Thiobencarb | > 1.0 x 10⁻⁴ | > 1.0 x 10⁻⁴ |

| Thiobencarb Sulfoxide | 2.0 x 10⁻⁶ | 2.3 x 10⁻⁶ |

| Thiobencarb Sulfone | 6.0 x 10⁻⁶ | 5.3 x 10⁻⁶ |

Data adapted from Tanetani et al., Journal of Pesticide Science, 2013.[2]

Experimental Protocols

The elucidation of thiobencarb's mechanism of action relies on several key experimental procedures.

Analysis of Fatty Acid Composition

This protocol is designed to quantify the changes in the fatty acid profile of plant tissues following herbicide treatment.

Methodology:

-

Plant Culture and Treatment: Culture plant cells (e.g., barnyard millet) or grow seedlings under controlled conditions. Apply Thiobencarb at a specified concentration to the treatment group, with a solvent-only control group.

-

Lipid Extraction: Harvest plant material and immediately freeze in liquid nitrogen to halt metabolic activity. Extract total lipids using a standard method such as the Bligh-Dyer (chloroform:methanol:water) procedure.

-

Transmethylation: Convert the extracted fatty acids into their volatile fatty acid methyl esters (FAMEs). This is typically achieved by incubation with a reagent like 5% (v/v) methanolic HCl at 80-100°C for 1-2 hours.

-

FAMEs Extraction: After cooling, add hexane (B92381) to the reaction mixture to extract the FAMEs into the upper organic phase.

-

GC-MS Analysis: Inject the hexane phase containing the FAMEs into a gas chromatograph-mass spectrometer (GC-MS).

-

GC Column: A polar capillary column (e.g., DB-WAX) is used to separate the FAMEs based on chain length and degree of saturation.

-

Temperature Program: A temperature gradient is applied to elute the FAMEs.

-

MS Detection: The mass spectrometer is used to identify and quantify each FAME based on its mass spectrum and retention time compared to known standards.

-

-

Data Analysis: Calculate the relative amount of each fatty acid by integrating the peak areas from the chromatogram.

In Vitro VLCFA Elongase Inhibition Assay

This assay directly measures the inhibitory effect of thiobencarb and its metabolites on the target enzyme complex.

Methodology:

-

Preparation of Microsomal Fraction:

-

Grow seedlings (e.g., barnyard millet) in the dark to obtain etiolated tissue, which has high VLCFAE activity.

-

Homogenize the tissue in a cold extraction buffer (e.g., phosphate (B84403) buffer containing sucrose, DTT, and protease inhibitors).

-

Perform differential centrifugation: a low-speed spin (e.g., 10,000 x g) to pellet cell debris, followed by ultracentrifugation of the supernatant (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet, which contains the VLCFAE enzyme complex, in a suitable buffer.

-

-

Enzyme Activity Assay:

-

Prepare a reaction mixture containing the microsomal fraction, cofactors (NADPH and NADH), and substrates. The substrates typically include a long-chain acyl-CoA (e.g., C22:0-CoA) and radiolabeled malonyl-CoA (e.g., [¹⁴C]malonyl-CoA).

-

Add varying concentrations of the test inhibitors (thiobencarb, thiobencarb sulfoxide, thiobencarb sulfone) to different reaction tubes. A control reaction without any inhibitor is also prepared.

-

Incubate the reactions at an optimal temperature (e.g., 30°C) for a specific duration.

-

-

Analysis of Products:

-

Stop the reaction and extract the fatty acids.

-

Separate the radiolabeled elongated fatty acid products from the unreacted [¹⁴C]malonyl-CoA, typically using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the radioactivity in the product spots/peaks using liquid scintillation counting or a radio-TLC scanner.

-

-

Calculation of Inhibition:

-

Calculate the enzyme activity as the rate of formation of the radiolabeled product.

-

Determine the percent inhibition for each inhibitor concentration relative to the control.

-

Calculate the I₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using probit analysis or non-linear regression.

-

Conclusion

The mechanism of action of thiobencarb is a well-defined process involving metabolic bioactivation to its sulfoxide and sulfone derivatives, which in turn act as potent, reversible inhibitors of the VLCFA elongase enzyme complex. This targeted disruption of VLCFA synthesis provides a clear biochemical basis for its herbicidal activity against susceptible grass and broadleaf weeds. The detailed experimental protocols provided herein serve as a guide for researchers investigating the effects of thiobencarb and other VLCFA-inhibiting herbicides.

References

- 1. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. static.igem.org [static.igem.org]

- 5. researchgate.net [researchgate.net]

The Environmental Fate of Thiobencarb: A Technical Guide to its Key Metabolites in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiobencarb (B1683131), a selective thiocarbamate herbicide, is extensively used in agriculture, primarily in rice paddies, to control grassy weeds. Its widespread application raises concerns about its environmental persistence, potential for contamination of soil and water resources, and the toxicological profiles of its degradation products. Understanding the metabolic fate of Thiobencarb is crucial for assessing its environmental impact and ensuring the safety of ecosystems and human health. This technical guide provides an in-depth overview of the key metabolites of Thiobencarb in soil and water, detailing the transformation pathways, quantitative data on their formation and dissipation, and the experimental protocols for their analysis.

Key Metabolites of Thiobencarb

The degradation of Thiobencarb in the environment is a complex process mediated by biotic and abiotic factors, leading to the formation of several metabolites. The transformation pathways differ significantly between aerobic and anaerobic conditions, which are prevalent in soil and water environments, respectively.

Aerobic Degradation in Soil and Water

Under aerobic conditions, the primary metabolic pathways for Thiobencarb involve oxidation and hydrolysis. The major identified metabolites include:

-

Thiobencarb Sulfoxide: This is often the first and a major metabolite, formed by the oxidation of the sulfur atom in the Thiobencarb molecule.

-

4-Chlorobenzoic acid (4-CBA): A common degradation product resulting from the cleavage of the thioester bond.

-

4-Chlorobenzaldehyde: An intermediate in the degradation pathway leading to 4-chlorobenzoic acid.

-

4-Chlorobenzyl alcohol: Another intermediate formed during the breakdown of the parent compound.

-

Desethyl Thiobencarb: Formed through the N-dealkylation of the diethylamino group.

Anaerobic Degradation in Soil and Water

In anaerobic environments, such as flooded rice paddies and sediments, reductive and hydrolytic degradation pathways are more prominent. Key metabolites identified under these conditions include:

-

Deschlorothiobencarb: Resulting from the reductive dechlorination of the chlorophenyl group.

-

S-4-chlorobenzyl ethylthiocarbamate: A product of partial N-dealkylation.

-

4-Chlorobenzyl mercaptan: Formed by the cleavage of the thioester linkage.

-

4-Chlorobenzoic acid (4-CBA): Also a significant metabolite under anaerobic conditions.

-

4-Chlorobenzyl alcohol: An intermediate in the anaerobic degradation pathway.

-

Chlorobenzene: A further degradation product indicating the breakdown of the chlorobenzyl moiety.

Quantitative Data on Thiobencarb and its Metabolites